tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate (CAS 1261231-64-4; molecular formula C₁₆H₂₄ClN₃O₂; MW 325.83 g/mol) is a Boc-protected, 3-methyl-substituted piperazine bearing a 6-chloropyridin-3-ylmethyl appendage. It serves as a multifunctional synthetic intermediate spanning medicinal chemistry (privileged-scaffold drug discovery) and agrochemical research (neonicotinoid-type building block).

Molecular Formula C16H24ClN3O2
Molecular Weight 325.83 g/mol
Cat. No. B7898141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate
Molecular FormulaC16H24ClN3O2
Molecular Weight325.83 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CC2=CN=C(C=C2)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24ClN3O2/c1-12-10-20(15(21)22-16(2,3)4)8-7-19(12)11-13-5-6-14(17)18-9-13/h5-6,9,12H,7-8,10-11H2,1-4H3
InChIKeyGWHIVYHBIVTXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate (CAS 1261231-64-4): Procurement-Relevant Identity and Comparator Landscape


tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate (CAS 1261231-64-4; molecular formula C₁₆H₂₄ClN₃O₂; MW 325.83 g/mol) is a Boc-protected, 3-methyl-substituted piperazine bearing a 6-chloropyridin-3-ylmethyl appendage . It serves as a multifunctional synthetic intermediate spanning medicinal chemistry (privileged-scaffold drug discovery) and agrochemical research (neonicotinoid-type building block) [1]. The three most relevant comparators for procurement decisions are: the des-methyl analog (CAS 939986-35-3), which lacks the piperazine methyl group; the 2-methyl regioisomer (CAS 1261230-47-0), which positions the methyl substituent differently on the piperazine ring; and the direct-linked analog (CAS 633283-53-1), in which the chloropyridine is connected without a methylene bridge [2]. Because the target compound is primarily deployed as a protected intermediate rather than a final bioactive entity, published biological potency data (IC₅₀, Kᵢ) are scarce; differentiation therefore rests on quantifiable physicochemical properties, stereochemical configuration, and synthetic-utility advantages.

Why In-Class Piperazine Building Blocks Cannot Substitute for tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate Without Risk


Generic substitution among Boc-protected chloropyridinyl-piperazines introduces quantifiable risk in three dimensions: (1) molecular weight and lipophilicity (the 3-methyl group adds 14.02 Da and an estimated +0.5 log unit of XLogP3 relative to the des-methyl analog [1]), altering chromatographic retention, solubility, and downstream passive permeability; (2) stereochemistry—the 3-methyl substituent creates a chiral center absent in the des-methyl analog, meaning that achiral replacements forfeit the ability to generate enantiomerically enriched final compounds for stereochemistry-activity relationship (SAR) studies ; and (3) regioisomeric positioning—the 3-methyl versus 2-methyl substitution (CAS 1261230-47-0) yields a different steric and electronic environment around the piperazine N4 nitrogen, which can alter N-alkylation or N-acylation regioselectivity in subsequent synthetic steps . A user who procures the des-methyl analog (CAS 939986-35-3) saves approximately 4.3% in molecular weight but irrevocably loses the chiral handle and lipophilicity increment that may be critical for a given target product profile.

Quantitative Differentiation Evidence for tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate Versus Its Closest Analogs


Molecular Weight and Predicted Lipophilicity (XLogP3) Advantage Over the Des-Methyl Analog

The target compound (C₁₆H₂₄ClN₃O₂, MW 325.83) incorporates one additional methyl group compared with the des-methyl analog tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS 939986-35-3; C₁₅H₂₂ClN₃O₂, MW 311.81) . This structural difference translates into an estimated XLogP3 increase of approximately +0.5 log units (des-methyl XLogP3 = 2.3 per PubChem; 3-methyl analog estimated ≈ 2.8 based on the π-methyl fragment contribution) [1]. The higher MW and lipophilicity predict reduced aqueous solubility but enhanced membrane partitioning—relevant when the final deprotected compound is intended to cross biological membranes. Chromatographically, the 3-methyl compound consistently elutes later on reversed-phase HPLC, providing a measurable purity QC marker absent in the des-methyl series.

Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Boiling Point Differentiation Versus the Des-Methyl Analog: Implications for Distillation and Thermal Processing

The predicted boiling point of the target compound (415.6 ± 45.0 °C at 760 mmHg) exceeds that of the des-methyl analog (approximately 408.4 ± 45.0 °C) by roughly 7 °C [1]. This consistent offset, attributable to the incremental van der Waals surface area contributed by the 3-methyl group, is relevant when purification by fractional distillation or when thermal stability during solvent evaporation at scale is a process consideration. The 3-methyl and 2-methyl regioisomers (CAS 1261230-47-0) share an essentially identical predicted boiling point (415.6 °C), meaning that boiling point alone cannot distinguish the two methyl regioisomers—retention time or NMR must be employed .

Thermal properties Process chemistry Purification Scale-up

Stereochemical Differentiation: The 3-Methyl Chiral Center Enables Enantioselective Downstream Synthesis

The target compound contains a methyl substituent at the 3-position of the piperazine ring, creating a stereogenic center. In contrast, the des-methyl analog (CAS 939986-35-3) is achiral [1]. The 3-methylpiperazine scaffold—particularly in its enantiopure (R)- or (S)-1-Boc-3-methylpiperazine forms—is a documented privileged scaffold that has been elaborated into CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, and human growth hormone secretagogue receptor (hGHS-R) antagonists . The 2-methyl regioisomer (CAS 1261230-47-0) also possesses a stereocenter, but the position of the methyl group relative to the N4 nitrogen (vicinal in 3-methyl vs. geminal-like in 2-methyl) creates a distinct steric environment that affects the trajectory of N-alkylation and the conformation of the final piperazine ring . Procurement of the racemic 3-methyl compound provides a starting point that can—if needed—be resolved into enantiopure intermediates via chiral chromatography or diastereomeric salt formation.

Chirality Stereochemistry Enantioselective synthesis Drug discovery

Differential Physical State and Handling: Melting Point of the Direct-Linked Analog vs. Likely Liquid/Oil Nature of the Target Compound

The direct-linked analog tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate (CAS 633283-53-1) is reported as a crystalline solid with a melting point of 118–119 °C [1], whereas the target compound (CAS 1261231-64-4) and its des-methyl analog (CAS 939986-35-3) are typically supplied as oils or low-melting solids for which no discrete melting point has been reported . This physical-state difference stems from the methylene bridge present in the target compound, which disrupts crystal packing relative to the directly aryl-attached analog. The consequence for procurement is practical: the crystalline direct-linked analog is easier to weigh accurately and purify by recrystallization, but it lacks the conformational flexibility conferred by the methylene spacer that may be critical for downstream pharmacophore geometry in neonicotinoid-type ligands [2].

Physical state Handling Formulation Weighing accuracy

Vendor Purity Specification Range and the Orthogonal Value of the MDL Number for Identity Verification

Across major catalog vendors, the target compound is offered at purity specifications ranging from 90%+ (Fluorochem, catalog F090153) to 95% (AKSci, catalog 7928DP) to 98% (Leyan, catalog 1778545) . The des-methyl analog (CAS 939986-35-3) is available at comparable purity tiers (95–98%+) from a broader vendor base . However, the target compound possesses a unique MDL number (MFCD18380349) that is distinct from both the des-methyl analog (no MDL reported on major databases) and the 2-methyl regioisomer (MFCD18380476) . This MDL identifier—linked to the specific structural registry—provides a machine-readable, database-verifiable identity cross-check that mitigates the risk of receiving the incorrect regioisomer when ordering from suppliers with overlapping catalog nomenclature.

Quality control Purity Identity verification Procurement

Synthetic Utility in Neonicotinoid and Kinase Inhibitor Chemistry: The 6-Chloropyridin-3-ylmethyl Pharmacophore

The 6-chloropyridin-3-ylmethyl motif, when appended to a piperazine core, has been validated as a bioisosteric replacement for the imidazolidine ring of neonicotinoid insecticides. In the dihydropiperazine series studied by Samaritoni et al. (2003), the 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide scaffold (compound 4) demonstrated effective insecticidal activity that was qualitatively linked to good pharmacophore overlap with imidacloprid, whereas regioisomeric placement of the cyanoimino group (compounds 3a and 5) resulted in 'significantly decreased bioisosterism' and reduced activity [1]. The target compound, as a Boc-protected reduced piperazine bearing both the 6-chloropyridin-3-ylmethyl group and the 3-methyl substituent, serves as a direct precursor to dihydropiperazine and related neonicotinoid analogs after Boc deprotection and further functionalization. In the kinase inhibitor space, chloropyridinyl-piperazine building blocks (e.g., CAS 633283-53-1) are explicitly marketed for 'kinase inhibitor design' and 'halogen dance reaction support' , and the additional 3-methyl group in the target compound provides a vector for probing steric complementarity within the ATP-binding pocket.

Neonicotinoid Insecticide Kinase inhibitor Bioisostere Agrochemical

Optimal Procurement and Application Scenarios for tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate


Neonicotinoid Agrochemical Lead Optimization Requiring Conformational Flexibility and Steric Probing

Programs developing next-generation neonicotinoid insecticides benefit from procuring the target compound as a key intermediate. The methylene bridge between the piperazine and chloropyridine rings provides the conformational flexibility that the Samaritoni et al. pharmacophore model identifies as essential for imidacloprid-like bioisosterism, while the 3-methyl group adds a steric probe for optimizing insect nicotinic acetylcholine receptor (nAChR) subtype selectivity [1]. After Boc deprotection, the free secondary amine can be elaborated into cyanoimino, nitroimino, or other electron-withdrawing pharmacophores that define neonicotinoid activity. Procurement of the des-methyl analog would foreclose steric SAR at the piperazine 3-position; procurement of the direct-linked analog (no methylene bridge) would eliminate the conformational degree of freedom required for pharmacophore alignment.

Kinase Inhibitor Library Synthesis Requiring a Chiral Piperazine Handle for ATP-Binding Pocket Complementarity

Medicinal chemistry groups constructing focused kinase inhibitor libraries can use the target compound as a versatile building block. Chloropyridinyl-piperazines are recognized intermediates for kinase inhibitor design, with the chlorine atom serving as a synthetic handle for cross-coupling (SNAr, Suzuki, Buchwald-Hartwig) to diversify the pyridine moiety . The Boc group on N1 permits selective N4 functionalization, while the 3-methyl group—if procured in enantiopure form or resolved in-house—enables the synthesis of stereochemically defined analogs to probe chiral discrimination within the ATP-binding pocket. The des-methyl analog lacks this stereochemical dimension, and the 2-methyl regioisomer projects the methyl group toward a different region of the binding site, making the 3-methyl compound the preferred choice when the target kinase has a sterically sensitive hydrophobic pocket adjacent to the piperazine ring.

CNS Drug Discovery Programs Leveraging the 3-Methylpiperazine Privileged Scaffold

3-Methylpiperazine is a validated privileged scaffold in CNS drug discovery, having been incorporated into clinical and preclinical candidates targeting opioid receptors, CCR5, and hGHS-R . The target compound combines this privileged core with a 6-chloropyridin-3-ylmethyl substituent—a moiety known to enhance binding affinity through halogen bonding and hydrophobic interactions . The Boc protecting group ensures compatibility with multi-step synthetic sequences (e.g., amide coupling, reductive amination, Suzuki cross-coupling) before final deprotection. For CNS programs, the estimated XLogP3 of ≈2.8 for the target compound versus 2.3 for the des-methyl analog suggests that final deprotected products derived from the 3-methyl building block will have intrinsically higher blood-brain barrier permeability potential, aligning with the physicochemical requirements for CNS drug candidates.

Academic Core Facility or CRO Seeking a Single Versatile Intermediate for Multiple Client Projects

A core synthesis facility or contract research organization (CRO) supporting diverse client programs—spanning agrochemical, kinase inhibitor, and GPCR-targeted projects—gains procurement efficiency by stocking the target compound. In a single building block, it provides: (a) a chloropyridine handle for cross-coupling diversification; (b) a Boc-protected piperazine enabling orthogonal deprotection strategies; (c) a methyl substituent that can be exploited for chiral SAR or retained for lipophilicity tuning; and (d) a methylene spacer that preserves the neonicotinoid pharmacophore geometry validated in the primary literature [1]. The MDL number MFCD18380349 provides a robust identity cross-check against the 2-methyl regioisomer , reducing the risk of inventory mix-ups that could propagate through client compound libraries.

Quote Request

Request a Quote for tert-Butyl 4-((6-chloropyridin-3-yl)methyl)-3-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.